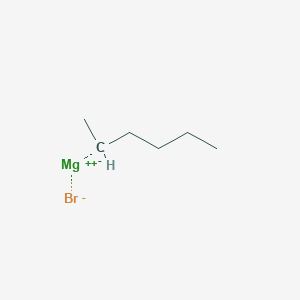
calcium;3-methyl-2-oxopentanoate;hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium;3-methyl-2-oxopentanoate;hydrate, also known as calcium bis(3-methyl-2-oxopentanoate), is an organic calcium salt with the molecular formula C12H18CaO6 and a molecular weight of 298.35 g/mol . This compound is commonly used in various scientific and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of calcium;3-methyl-2-oxopentanoate;hydrate involves several steps. One method includes dripping diethyl oxalate into an alcoholic solution of sodium alkoxide, followed by the addition of 2-methyl butyraldehyde. The mixture is stirred and an alkali solution is added. After heat insulation, the acid is regulated, and the mixture is extracted. Water is added to the extracting solution, and an aqueous solution of calcium chloride is dripped to obtain the coarse product. This product is then refined in a mixed solvent of purified water and organic solvent to obtain the final compound .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process is designed to be mild in reaction conditions, easy to operate, and involves fewer steps. The raw materials used are inexpensive and environmentally friendly, minimizing waste and pollution .
Analyse Chemischer Reaktionen
Types of Reactions
Calcium;3-methyl-2-oxopentanoate;hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reactions typically occur under controlled temperature and pH conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Calcium;3-methyl-2-oxopentanoate;hydrate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical syntheses and reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic effects and as a component in pharmaceutical formulations.
Industry: The compound is used in the production of various industrial products, including catalysts and additives
Wirkmechanismus
The mechanism of action of calcium;3-methyl-2-oxopentanoate;hydrate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Calcium;3-methyl-2-oxopentanoate;hydrate can be compared with other similar compounds, such as:
Calcium 3-methyl-2-oxovalerate: Similar in structure but may have different reactivity and applications.
Calcium 3-methyl-2-oxobutanoate: Another related compound with distinct properties and uses.
Calcium 3-methyl-2-oxopropanoate: Shares some similarities but differs in molecular structure and function
These comparisons highlight the uniqueness of this compound in terms of its chemical properties and applications.
Eigenschaften
Molekularformel |
C12H20CaO7 |
|---|---|
Molekulargewicht |
316.36 g/mol |
IUPAC-Name |
calcium;3-methyl-2-oxopentanoate;hydrate |
InChI |
InChI=1S/2C6H10O3.Ca.H2O/c2*1-3-4(2)5(7)6(8)9;;/h2*4H,3H2,1-2H3,(H,8,9);;1H2/q;;+2;/p-2 |
InChI-Schlüssel |
KKAKCARVZYYCEV-UHFFFAOYSA-L |
Kanonische SMILES |
CCC(C)C(=O)C(=O)[O-].CCC(C)C(=O)C(=O)[O-].O.[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![sodium;2-[5-[[(6R,7R)-2-carboxy-7-[[2-(difluoromethylsulfanyl)acetyl]amino]-7-methoxy-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-en-3-yl]methylsulfanyl]tetrazol-1-yl]ethanolate](/img/structure/B14097960.png)


![3-tert-butyl-N'-{(E)-[4-(diethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide](/img/structure/B14097974.png)
![2-Butyl-1-[3-methoxy-4-(3-methylbutoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097982.png)


![1-methyl-3-(2-methylprop-2-en-1-yl)-8-(4-phenoxyphenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14097991.png)

![2-Cyano-3-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid](/img/structure/B14097995.png)
![2-((2-chlorobenzyl)thio)-5-(4-isopropylphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B14098005.png)
![2-(6-Ethyl-1,3-benzothiazol-2-yl)-7-methyl-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14098009.png)
![1-(4-fluoro-2H-indazol-3-yl)-N-[2-(4-hydroxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B14098018.png)
![6,7-Dimethoxy-4-{[2-(pyrrolidin-1-yl)ethyl]amino}-1,2-dihydroquinazoline-2-thione](/img/structure/B14098023.png)
